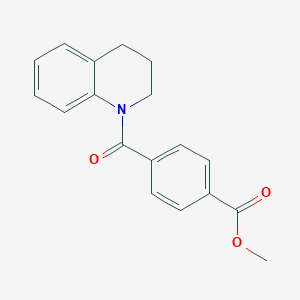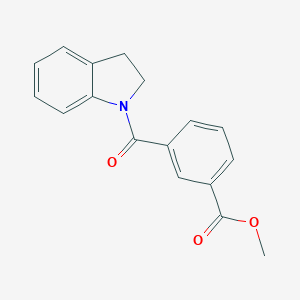![molecular formula C16H17N3OS B250495 N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ANCCA belongs to the class of compounds known as HDAC inhibitors, which have been found to have anticancer properties.
Wirkmechanismus
ANCCA inhibits the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. ANCCA has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
ANCCA has been found to have a number of biochemical and physiological effects. In cancer cells, ANCCA induces cell cycle arrest, differentiation, and apoptosis. ANCCA also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, ANCCA has been found to have anti-inflammatory effects and to regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
ANCCA has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential as a therapeutic agent. However, ANCCA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, ANCCA has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on ANCCA. One area of interest is the development of ANCCA analogs with improved solubility and potency. Another area of interest is the study of ANCCA in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of ANCCA in humans needs to be tested in clinical trials.
Synthesemethoden
The synthesis of ANCCA involves the reaction of 3-aminophenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline and thiourea to form ANCCA. The yield of ANCCA is typically around 50%, and the compound can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
ANCCA has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDAC inhibitors, including ANCCA, have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. ANCCA has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C16H17N3OS |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[3-(phenylcarbamothioylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3OS/c1-2-15(20)17-13-9-6-10-14(11-13)19-16(21)18-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
InChI-Schlüssel |
WONWKIOTYVIPEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
